molecular formula C20H18N4O2S2 B492610 N-(4-methoxyphenyl)-3-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]propanamide CAS No. 671199-79-4

N-(4-methoxyphenyl)-3-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]propanamide

Cat. No.: B492610
CAS No.: 671199-79-4
M. Wt: 410.5g/mol
InChI Key: KRMVPQZUYCHFJN-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]propanamide is a useful research compound. Its molecular formula is C20H18N4O2S2 and its molecular weight is 410.5g/mol. The purity is usually 95%.
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Biological Activity

N-(4-methoxyphenyl)-3-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological activity, including synthesis methods, pharmacological properties, and case studies.

1. Chemical Structure and Synthesis

The molecular formula of this compound is C20H18N4O2S2. The compound features a thiazole-triazole hybrid structure that is believed to contribute to its biological activities.

Synthesis Overview:
The synthesis typically involves the reaction of 4-methoxyphenyl amine with various thiazole and triazole derivatives under controlled conditions. The use of microwave-assisted synthesis has been reported to enhance yields and reduce reaction times significantly .

2. Pharmacological Properties

The compound exhibits a range of biological activities as summarized below:

Activity Type Description
Anticancer Demonstrated significant cytotoxicity against various cancer cell lines in vitro. Studies using the NCI DTP protocol indicated promising results .
Antimicrobial Exhibited activity against several bacterial strains, including MRSA, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Anti-inflammatory Inhibitory effects on COX enzymes suggest potential anti-inflammatory properties .
Anticonvulsant Preliminary studies indicate efficacy in seizure models, suggesting potential for epilepsy treatment .

Anticancer Activity

In a study assessing the anticancer properties of the compound through the "60 lines screening" method by the National Cancer Institute (NCI), it was found to possess significant cytotoxic effects on multiple cancer cell lines. The results indicated that the compound could disrupt cell proliferation and induce apoptosis .

Antimicrobial Efficacy

Research focusing on antimicrobial activity revealed that derivatives of the thiazole-triazole scaffold showed higher potency against resistant strains like MRSA compared to standard treatments such as vancomycin. The structure-activity relationship (SAR) analysis highlighted the importance of specific substitutions on the thiazole ring for enhanced activity .

Neuropharmacological Studies

In neuropharmacological assessments, compounds related to this compound demonstrated anticonvulsant effects in various animal models. These findings suggest that thiazole derivatives could be developed further for therapeutic applications in epilepsy .

4. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities. Its synthesis via microwave-assisted techniques offers an efficient pathway for developing related compounds with enhanced pharmacological profiles.

Future studies should focus on detailed mechanistic investigations and clinical evaluations to establish the therapeutic potential of this compound in various medical fields.

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S2/c1-26-16-9-7-15(8-10-16)21-18(25)11-12-27-19-22-23-20-24(19)17(13-28-20)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMVPQZUYCHFJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCSC2=NN=C3N2C(=CS3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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